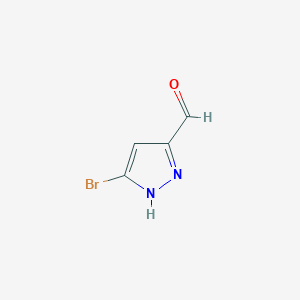

5-Bromo-1H-pyrazole-3-carbaldehyde

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern chemical science. britannica.com Pyrazoles, a class of five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a prominent family within this domain. britannica.comslideshare.netnumberanalytics.com The parent compound, pyrazole (B372694) (C₃H₄N₂), and its derivatives are known for their aromaticity and their ability to act as both hydrogen bond donors and acceptors. mdpi.com This dual nature, stemming from the presence of a pyrrole-like and a pyridine-like nitrogen atom, underpins their diverse chemical reactivity and biological activity. mdpi.com

5-Bromo-1H-pyrazole-3-carbaldehyde (C₄H₃BrN₂O) is a specific derivative of pyrazole that features a bromine atom at the 5-position and a carbaldehyde (aldehyde) group at the 3-position of the pyrazole ring. chemicalbook.comchemicalbook.com The presence of these functional groups on the pyrazole core significantly enhances the molecule's synthetic utility, making it a valuable intermediate for the construction of more complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, while the aldehyde group is a versatile functional group for condensation and derivatization reactions.

Significance of Pyrazole Core Structures in Advanced Chemical Synthesis

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. frontiersin.orgnih.gov This has led to the incorporation of the pyrazole ring into a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents. numberanalytics.comfrontiersin.orgnih.gov The versatility of the pyrazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov

The synthesis of pyrazole derivatives is a mature field, with established methods such as the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.com Modern synthetic methodologies, including multicomponent reactions and 1,3-dipolar cycloadditions, have further expanded the accessibility and diversity of pyrazole-based compounds. mdpi.comnih.gov The ability to readily functionalize the pyrazole ring makes it an attractive starting point for the development of compound libraries for high-throughput screening in drug discovery programs. mdpi.com

Overview of Bromo-Substituted Pyrazole Carbaldehydes as Research Targets

Bromo-substituted pyrazole carbaldehydes, such as this compound, are particularly sought-after research targets due to the synergistic reactivity of the bromine and aldehyde functionalities. The bromine atom, an excellent leaving group, facilitates the introduction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions. This allows for the modular construction of complex molecules with diverse substitution patterns.

Simultaneously, the aldehyde group provides a reactive site for a plethora of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo condensation reactions with various nucleophiles to form imines, hydrazones, and other derivatives. This dual reactivity makes bromo-substituted pyrazole carbaldehydes powerful intermediates for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. chemimpex.com For instance, the Vilsmeier-Haack reaction is a common method for introducing a carbaldehyde group onto a pyrazole ring. nih.govumich.edunih.gov

The strategic placement of the bromo and carbaldehyde groups on the pyrazole ring allows for regioselective modifications, providing precise control over the final molecular structure. This level of control is crucial in the rational design of molecules with specific biological activities or material properties. Research into bromo-substituted pyrazole carbaldehydes continues to yield novel synthetic methodologies and new classes of compounds with promising therapeutic and technological potential. nih.govresearchgate.netresearchgate.net

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 518357-37-4 | chemicalbook.com |

| Molecular Formula | C₄H₃BrN₂O | chemicalbook.com |

| Boiling Point | 354.3±22.0 °C (Predicted) | chemicalbook.com |

| Density | 1.969 g/cm³ | chemicalbook.com |

| Storage | Under inert gas (nitrogen or argon) | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-1-3(2-8)6-7-4/h1-2H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUICLPHALGEKIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698384 | |

| Record name | 5-Bromo-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518357-37-4 | |

| Record name | 5-Bromo-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1h Pyrazole 3 Carbaldehyde and Its Derivatives

Direct Bromination Approaches to Pyrazole (B372694) Carbaldehydes

Direct bromination of the pyrazole ring, particularly when an aldehyde group is present, requires careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Bromination Techniques

The pyrazole ring is susceptible to electrophilic substitution, typically at the 4-position. However, the directing effects of existing substituents play a crucial role in determining the outcome of the reaction. For instance, the bromination of 1,3-dimethyl- and 1,5-dimethyl-1H-pyrazole-4-carbaldehydes in an aqueous alkaline medium results in the formation of the corresponding 4-bromo-pyrazoles. researchgate.net Achieving bromination at the 5-position when the 3-position is substituted with an aldehyde often necessitates that the 4-position is already blocked. researchgate.net The inherent reactivity of the pyrazole nucleus often leads to initial halogenation at the 4-position, and forcing conditions may be required for substitution at other positions. researchgate.net

Utilization of N-Bromosaccharin and Related Brominating Agents

N-Bromosaccharin (NBSac) has emerged as an effective brominating agent for various organic transformations, including the halogenation of aromatic compounds. sciencemadness.org It offers a milder alternative to liquid bromine and can provide high yields of monobrominated products, often with para-selectivity in benzene (B151609) derivatives. sciencemadness.org In the context of pyrazoles, N-bromosuccinimide (NBS), a related reagent, is widely used for bromination. nih.gov For example, 1H-pyrazole-5-carbaldehyde can be brominated using NBS in an organic solvent like dichloromethane (B109758) or chloroform (B151607) to yield 4-bromo-1H-pyrazole-5-carbaldehyde. Photochemical conditions can also influence the outcome of NBS bromination of pyrazole derivatives. nih.gov

An efficient one-pot, regioselective synthesis of 4-bromopyrazole derivatives has been reported using N-bromosaccharin in the presence of silica (B1680970) gel-supported sulfuric acid under solvent-free conditions. sciencemadness.org This method involves the reaction of 1,3-diketones with arylhydrazines followed by in-situ bromination. sciencemadness.org

Table 1: Comparison of Brominating Agents for Pyrazole Synthesis

| Brominating Agent | Substrate Example | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 1H-Pyrazole-5-carbaldehyde | 4-Bromo-1H-pyrazole-5-carbaldehyde | Dichloromethane or Chloroform | - | |

| N-Bromosaccharin (NBSac) | Benzoylacetone and Arylhydrazines | 4-Bromopyrazoles | Silica gel supported H₂SO₄, solvent-free | - | sciencemadness.org |

| Bromine (Br₂) | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 4-Bromo-1,3-dimethyl-pyrazole | Aqueous alkali | - | researchgate.net |

Electrocatalytic Strategies for Bromopyrazole Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of bromopyrazoles. sioc-journal.cnresearchgate.net These methods often proceed under mild conditions without the need for hazardous reagents. researchgate.net Anodic oxidation of a bromide salt, such as NaBr, can generate bromine in situ, which then acts as the electrophile for the bromination of the pyrazole ring. researchgate.netnih.gov This electrocatalytic approach has been successfully applied to the synthesis of 4-bromopyrazoles. sioc-journal.cnnih.gov The presence of donor substituents (e.g., methyl, ethyl) on the pyrazole ring can promote the bromination process. researchgate.net

Formylation of Bromo-substituted Pyrazoles

An alternative and widely employed strategy for synthesizing pyrazole carbaldehydes involves the introduction of a formyl group onto a pre-existing bromo-substituted pyrazole ring.

Vilsmeier-Haack Reaction in Pyrazole Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.comwikipedia.org This electrophilic species then attacks the aromatic ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org

This reaction is extensively used for the synthesis of pyrazole-3(4)-carbaldehydes. researchgate.netumich.edu For instance, 5-chloro-1,3-disubstituted-1H-pyrazoles can be formylated at the 4-position under Vilsmeier-Haack conditions to produce the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org The reaction conditions, such as the ratio of DMF and POCl₃, can be optimized to maximize the yield of the desired product. arkat-usa.org However, the reactivity can be influenced by the nature of the substituents on the pyrazole ring; strongly electron-withdrawing groups can hinder the reaction. arkat-usa.org

Table 2: Examples of Vilsmeier-Haack Formylation of Pyrazoles

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-1,3-disubstituted-1H-pyrazoles | POCl₃, DMF | 5-Chloro-1H-pyrazole-4-carbaldehydes | - | arkat-usa.org |

| 2-Phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one | POCl₃, DMF | 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | - | researchgate.net |

| Ethyl 2-(arylhydrazono)propanoates | Vilsmeier-Haack reagent | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | - | umich.edu |

Alternative Formylation Procedures, including metalation-driven methods

Beyond the Vilsmeier-Haack reaction, other formylation methods exist. One notable approach involves the metalation of the pyrazole ring followed by quenching with a formylating agent. Regioselective deprotonation or bromine-magnesium exchange can be employed to introduce a metal at a specific position on the pyrazole ring. acs.org For example, N-substituted pyrazole dialdehydes have been synthesized and subsequently used in reactions to create more complex heterocyclic structures. rsc.org The use of organometallic intermediates, such as Grignard reagents derived from iodinated pyrazoles, allows for the introduction of a carbaldehyde group. arkat-usa.org

De Novo Pyrazole Ring Construction with Integrated Bromination and Carbaldehyde Functionality

This approach focuses on building the pyrazole core from acyclic precursors, incorporating the bromo and carbaldehyde groups, or their precursors, during the ring-forming process.

Condensation Reactions involving Hydrazines and Carbonyl Precursors

The most fundamental method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.com To obtain 5-bromo-1H-pyrazole-3-carbaldehyde, this classic Knorr synthesis can be adapted by using appropriately substituted precursors. beilstein-journals.org For instance, a halogenated β-ketoaldehyde or a related α,β-unsaturated carbonyl compound can react with hydrazine. mdpi.com

The primary route involves the reaction of a hydrazine with a 1,3-difunctionalized carbon unit, such as 1,3-dicarbonyls or α,β-unsaturated carbonyls. mdpi.com The reaction of α,β-alkynic aldehydes with hydrazines, followed by treatment with a selenium-based reagent, can also yield functionalized pyrazoles. mdpi.com

A patent describes a multi-step synthesis starting from diethyl butynedioate and methylhydrazine to form a 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then treated with tribromooxyphosphorus to introduce the bromine atom, followed by hydrolysis and further steps to eventually yield 5-bromo-1-methyl-1H-pyrazol-3-amine, illustrating a pathway where the core functionalities are built up sequentially on the pyrazole ring. google.com

Multi-Component Reaction Strategies for Pyrazole Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. mdpi.com For the synthesis of functionalized pyrazoles, MCRs are particularly advantageous.

One such strategy involves a three-component reaction of an aldehyde, malononitrile (B47326), and a hydrazine to form substituted pyrazoles. beilstein-journals.org This can be extended to a four-component reaction, for example, by including a β-ketoester, which first reacts with hydrazine to form a pyrazolone. This intermediate then reacts with the product of a Knoevenagel condensation between an aldehyde and malononitrile to yield pyrano[2,3-c]pyrazoles. beilstein-journals.org Some MCRs for pyrazole synthesis can be performed in water, a green solvent. ias.ac.in

A notable three-component synthesis allows for the formation of 4-halopyrazoles by reacting aldehydes and ketones with hydrazine monohydrochloride to form pyrazoline intermediates, which are then halogenated in the same pot using iodine chloride or elemental bromine. beilstein-journals.org Another MCR involves the coupling of arylboronic acids with a protected diimide, followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound, providing a versatile route to N-functionalized pyrazoles. nih.gov

Oxidation of Corresponding Pyrazole Alcohols to Aldehydes

An alternative synthetic route involves the initial synthesis of a pyrazole-3-methanol derivative, which is subsequently oxidized to the desired carbaldehyde. This approach is useful when direct formylation or introduction of a carbaldehyde precursor is challenging.

For instance, a pyridyl-substituted pyrazole-4-carbaldehyde has been synthesized by first preparing the corresponding hydroxymethyl derivative via reduction of an ester group with diisobutylaluminium hydride (DIBAL-H). The resulting alcohol was then oxidized to the aldehyde using pyridinium (B92312) chlorochromate (PCC). researchgate.net While this example is for a pyrazole-4-carbaldehyde, the principle is applicable to the synthesis of 3-carbaldehyde isomers. The oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding aldehyde can be achieved in high yields using ferric chloride hexahydrate (FeCl3·6H2O) as a catalyst, which avoids over-oxidation to the carboxylic acid. researchgate.net Plant-derived aldehyde dehydrogenases have also been studied for their ability to oxidize pyrazole-derived aldehydes. nih.gov

A synthetic pathway for 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid involves the oxidation of 3-methyl-5-bromopyrazole. google.com This indicates that oxidation of a methyl group on the pyrazole ring to a carboxylic acid is a viable strategy, which could potentially be controlled to yield the aldehyde under specific conditions.

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For pyrazole synthesis, this includes the use of green solvents like water, solvent-free conditions, and alternative energy sources such as microwave and ultrasound irradiation. nih.govthieme-connect.com

Microwave-assisted synthesis, coupled with solvent-free conditions, has been successfully applied to the synthesis of pyrazole derivatives from the tosylhydrazones of α,β-unsaturated carbonyl compounds. nih.gov This method offers high yields and short reaction times. nih.gov Furthermore, "one-pot" syntheses starting directly from the carbonyl precursors have been developed under these green conditions. nih.gov

Multi-component reactions are inherently green due to their one-pot nature. nih.gov The use of water as a solvent in these reactions further enhances their environmental credentials. thieme-connect.com For example, a four-component, catalyst-free synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in an aqueous medium. ias.ac.in Solvent-free synthesis of pyrazole derivatives at room temperature has also been reported using tetrabutylammonium (B224687) bromide as a recyclable ionic salt. tandfonline.com

Synthetic Modifications of Related Pyrazole Carbaldehydes for Bromination

This strategy involves the synthesis of a pyrazole carbaldehyde which is then subjected to a bromination reaction to install the bromo substituent.

The direct bromination of pyrazole derivatives is a common method for introducing a bromine atom onto the pyrazole ring. N-bromosuccinimide (NBS) is a frequently used brominating agent for this purpose. The bromination of 1H-pyrazole-5-carbaldehyde with NBS in an organic solvent like dichloromethane can yield 4-bromo-1H-pyrazole-5-carbaldehyde. The position of bromination is influenced by the substituents already present on the pyrazole ring and the reaction conditions. researchgate.net

Electrochemical methods also offer a promising approach for the halogenation of pyrazoles, providing an alternative to traditional chemical reagents. nih.gov The bromination of 1,3- and 1,5-dimethyl-1H-pyrazole-4-carbaldehydes in aqueous alkali has been shown to produce the corresponding 4-bromo derivatives. umich.edu The reactivity of N-unsubstituted and N-alkylpyrazoles towards halogenation can differ significantly. researchgate.net Coordination of the pyrazole to a metal ion can also influence the ease of electrophilic substitution on the ring. researchgate.net

Chemical Reactivity and Derivatization Strategies of 5 Bromo 1h Pyrazole 3 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is an electrophilic center, readily participating in reactions with various nucleophiles. Its reactivity is fundamental to the construction of more complex molecular architectures based on the pyrazole (B372694) scaffold.

The carbonyl carbon of the aldehyde group in 5-Bromo-1H-pyrazole-3-carbaldehyde is susceptible to attack by nucleophiles. With alcohols, this reaction typically proceeds under acidic conditions to form hemiacetals as intermediates, which can then react with a second alcohol molecule to yield stable acetals libretexts.org.

Reactions with primary amines (RNH₂) lead to the formation of imines, also known as Schiff bases openstax.org. The process begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. Subsequent acid-catalyzed dehydration of this intermediate results in the formation of the C=N double bond characteristic of an imine openstax.orgnih.gov. Similarly, secondary amines (R₂NH) can react to form enamines. These addition reactions are crucial first steps for creating a diverse array of pyrazole derivatives.

The condensation of this compound with primary amines is a robust method for synthesizing pyrazole-based Schiff bases ekb.egekb.eg. These reactions are typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol, sometimes with a catalytic amount of acid ekb.eg. The resulting imine products are valuable intermediates or final target molecules in their own right.

The versatility of this reaction allows for the introduction of a wide range of substituents, depending on the amine used. These Schiff bases can serve as scaffolds for constructing more elaborate molecular systems, including metal complexes and novel heterocyclic structures science.govdntb.gov.uaresearchgate.net. For instance, pyrazole Schiff bases have been synthesized from various aromatic amines, yielding products in good to high yields ekb.eg.

Table 1: Examples of Schiff Base Formation from Pyrazole Aldehydes This table is illustrative of the types of reactions pyrazole aldehydes undergo. The specific substrate is generalized to represent the reactivity of the pyrazole carbaldehyde core.

| Amine Reactant | Reaction Conditions | Resulting Schiff Base |

| 2-Aminophenol | Ethanol, Reflux | Pyrazole-based iminophenol |

| p-Toluidine | Ethanol, Reflux | N-(4-methylphenyl)-1-(pyrazole-yl)methanimine |

| p-Bromoaniline | Ethanol, Reflux | N-(4-bromophenyl)-1-(pyrazole-yl)methanimine |

| α-Naphthylamine | Ethanol, Reflux | N-(naphthalen-1-yl)-1-(pyrazole-yl)methanimine |

The aldehyde functional group can be readily reduced to a primary alcohol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (NaBH₄) semanticscholar.org. The reaction converts the 3-carbaldehyde group to a 3-(hydroxymethyl) group, yielding (5-Bromo-1H-pyrazol-3-yl)methanol. This reduction is a clean and high-yielding reaction, providing access to pyrazole alcohols which are themselves useful synthetic intermediates for further functionalization semanticscholar.orgumich.edu.

This compound can undergo condensation reactions with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). These reactions, such as the Knoevenagel condensation, typically occur in the presence of a basic catalyst like piperidine ekb.eg. The reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. This strategy is effective for synthesizing pyrazole derivatives with extended conjugation semanticscholar.orgekb.eg.

Table 2: Condensation Reactions with Active Methylene Compounds This table illustrates typical reactions of pyrazole aldehydes with active methylene compounds.

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile (B47326) | Piperidine | 2-((5-Bromo-1H-pyrazol-3-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(5-Bromo-1H-pyrazol-3-yl)acrylate |

| 2-Cyanomethyl-4-thiazolinone | Piperidine | Methylene derivative of thiazolinone |

Reactions at the Bromo-Substituted Pyrazole Ring

The bromine atom at the C-5 position of the pyrazole ring serves as a versatile handle for introducing molecular diversity through cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex yonedalabs.comtcichemicals.com. The bromo-substituent on the pyrazole ring makes this compound an excellent substrate for this reaction. In a typical Suzuki-Miyaura reaction, the C-Br bond undergoes oxidative addition to a Pd(0) catalyst. This is followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst yonedalabs.com.

This reaction allows for the direct attachment of various aryl or heteroaryl groups to the pyrazole C-5 position, significantly expanding the range of accessible derivatives nih.govresearchgate.net. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields, and various palladium precatalysts have been developed to improve the efficiency of coupling with heterocyclic halides researchgate.netresearchgate.net. This functionalization strategy is widely used in medicinal chemistry to synthesize complex molecules with potential biological activity nih.gov.

Table 3: Illustrative Suzuki-Miyaura Coupling of a Bromo-Pyrazole This table provides a generalized example of functionalizing a bromo-pyrazole ring via Suzuki-Miyaura coupling.

| Boronic Acid | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-1H-pyrazole-3-carbaldehyde derivative |

| Thiophen-3-ylboronic acid | XPhos Pd G2 | K₂CO₃ | 5-(Thiophen-3-yl)-1H-pyrazole-3-carbaldehyde derivative |

| Styrylboronic acid | XPhos Pd G2 | K₂CO₃ | 5-Styryl-1H-pyrazole-3-carbaldehyde derivative |

C-N Ullmann-Type Cross-Coupling Reactions

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds. In the context of this compound, the bromine atom at the C-5 position can undergo Ullmann-type cross-coupling with various nitrogen-containing nucleophiles, such as amines, amides, and N-heterocycles. This reaction provides a direct route to 5-amino- and 5-(heteroaryl)amino-pyrazole derivatives.

The reaction typically requires a copper(I) catalyst, often in the form of copper(I) iodide (CuI) or copper(I) chloride (CuCl), a suitable ligand to stabilize the copper catalyst, and a base. semanticscholar.orgnih.gov The choice of ligand, such as 1-methyl-imidazole or acylhydrazones, can significantly promote the reaction and improve yields. semanticscholar.orgnih.gov The harsh conditions often associated with traditional Ullmann reactions have been mitigated by the development of modern catalytic systems that allow the coupling to proceed under milder temperatures. nih.gov This method is particularly valuable for constructing complex molecules where a direct bond between the pyrazole C-5 carbon and a nitrogen atom is desired. For instance, coupling with carbazoles or other N-heterocycles can generate structures with potential applications in materials science. semanticscholar.orgdntb.gov.ua

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction is a highly efficient method for forming carbon-carbon (C-C) bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a mild base. libretexts.org

The bromine atom at the C-5 position of this compound is sufficiently activated to serve as the halide component in Sonogashira couplings. researchgate.net This allows for the direct introduction of an alkyne moiety at this position, yielding 5-alkynyl-1H-pyrazole-3-carbaldehydes. These products are valuable intermediates, as the newly introduced alkyne and the existing aldehyde group can be used in subsequent cyclization reactions to form fused heterocyclic systems, such as pyrazolo[4,3-c]pyridines. researchgate.net The reaction is versatile, tolerating a wide range of functional groups on the terminal alkyne, which provides access to a diverse library of substituted pyrazoles. organic-chemistry.org

Table 1: Examples of Sonogashira Cross-Coupling with this compound

| Terminal Alkyne (Substrate) | Product | Potential Application |

|---|---|---|

| Phenylacetylene | 5-(Phenylethynyl)-1H-pyrazole-3-carbaldehyde | Precursor for fused heterocycles |

| Trimethylsilylacetylene | 5-((Trimethylsilyl)ethynyl)-1H-pyrazole-3-carbaldehyde | Intermediate for further functionalization after desilylation |

| 1-Hexyne | 5-(Hex-1-yn-1-yl)-1H-pyrazole-3-carbaldehyde | Building block for complex molecules |

Grignard Reagent Formation and Subsequent Transformations

The bromine atom at the C-5 position can be converted into an organometallic species through a halogen-metal exchange reaction. Specifically, treatment with magnesium metal or a "turbo Grignard" reagent like isopropylmagnesium chloride-lithium chloride complex can generate the corresponding Grignard reagent, 5-(magnesiobromo)-1H-pyrazole-3-carbaldehyde.

However, the formation of this Grignard reagent is complicated by the presence of two reactive functional groups: the acidic N-H proton and the electrophilic aldehyde. The Grignard reagent would be immediately quenched by the N-H proton. Therefore, protection of the pyrazole nitrogen is a mandatory prerequisite for this transformation. The aldehyde group is also incompatible and may need to be protected as an acetal. Once the protected Grignard reagent is successfully formed, it serves as a powerful nucleophile at the C-5 position. It can react with a wide range of electrophiles to form new C-C bonds. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with alkyl halides introduces alkyl chains. This strategy significantly expands the synthetic utility of the pyrazole core by enabling C-C bond formation at a previously electrophilic site. nih.gov

Electrophilic Substitution Patterns on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. In unsubstituted pyrazole, electrophilic attack occurs preferentially at the C-4 position. rrbdavc.orgscribd.com This preference is because the intermediates formed by attack at C-3 or C-5 are highly unstable. rrbdavc.org

For this compound, the C-3 and C-5 positions are already occupied. The remaining open position for substitution is C-4. The directing effects of the existing substituents reinforce this inherent reactivity. The bromine atom at C-5 is a deactivating but ortho-, para-directing group, while the carbaldehyde at C-3 is a deactivating, meta-directing group. Both of these effects, combined with the intrinsic preference of the pyrazole ring, strongly direct incoming electrophiles to the C-4 position. Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation are therefore expected to yield the corresponding 4-substituted derivatives exclusively. scribd.comencyclopedia.pub

Table 2: Predicted Electrophilic Substitution Reactions

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-4-nitro-1H-pyrazole-3-carbaldehyde |

| Bromination | Br₂ / FeBr₃ or NBS | 4,5-Dibromo-1H-pyrazole-3-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-3-formyl-1H-pyrazole-4-sulfonic acid |

Reactions at the N-H Position of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms: a pyridine-type nitrogen (proton acceptor) and a pyrrole-type nitrogen bearing a hydrogen atom (proton donor). The N-H proton is acidic and can be removed by a base, allowing for reactions at this position.

Alkylation Reactions

The N-H proton can be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a pyrazolate anion. This anion is a potent nucleophile and readily reacts with alkylating agents like alkyl halides or sulfates. This reaction leads to N-alkylation, producing N-1 and/or N-2 substituted pyrazoles. The regioselectivity of the alkylation (i.e., whether the alkyl group attaches to N-1 or N-2) can be influenced by the nature of the alkylating agent, the base, the solvent, and the steric and electronic properties of the substituents on the pyrazole ring. organic-chemistry.org For instance, in related N-H azole systems, optimizing reaction conditions such as solvent and temperature has been shown to significantly improve regioselectivity. organic-chemistry.org In some cases, a mixture of N-1 and N-2 isomers is formed, which may require separation.

Protection and Deprotection Strategies

For many multi-step syntheses, particularly those involving organometallic reagents or strongly basic/nucleophilic conditions, the acidic N-H proton must be temporarily replaced with a protecting group. nih.gov This strategy prevents unwanted side reactions and allows for selective transformations at other sites of the molecule.

Common protecting groups for the pyrazole N-H include:

Benzyl (Bn): Introduced using benzyl bromide (BnBr) with a base like NaH. It is stable to many reaction conditions and can be removed by hydrogenolysis.

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (Boc₂O). It is typically removed under acidic conditions (e.g., trifluoroacetic acid).

(2-Trimethylsilyl)ethoxymethyl (SEM): Added using SEM-Cl. This group is stable to a wide range of conditions and is cleaved by fluoride sources (e.g., TBAF) or strong acid.

The choice of protecting group depends on the planned synthetic route and the chemical stability required for subsequent steps. An effective protection-deprotection strategy is crucial for unlocking the full synthetic potential of this compound, especially for transformations like Grignard reagent formation. nih.gov

Formation of Fused and Bridged Heterocyclic Systems

The strategic placement of a reactive aldehyde group and a bromine atom on the pyrazole ring makes this compound a versatile precursor for the synthesis of various fused and bridged heterocyclic systems. The aldehyde functionality serves as a key electrophilic site for cyclocondensation reactions with a range of binucleophilic reagents, leading to the formation of new heterocyclic rings fused to the pyrazole core. While the direct application of this compound in the synthesis of a wide array of fused systems is a specific area of research, its reactivity can be inferred from the well-established chemistry of other pyrazole-3-carbaldehydes and related pyrazole derivatives.

The primary strategies for constructing fused systems from pyrazole aldehydes involve reactions with active methylene compounds, hydrazines, and other binucleophiles, leading to important scaffolds such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyridazines.

Synthesis of Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine core is a common strategy in medicinal chemistry. This can be achieved through the condensation of a pyrazole precursor with a three-carbon unit, which forms the new pyridine ring. In the context of this compound, a plausible approach would be a reaction analogous to the Friedländer annulation. This would involve the condensation of the aldehyde with a compound containing an activated methylene group (e.g., a ketone, malononitrile, or cyanoacetamide) in the presence of a base.

For instance, the reaction of a 5-aminopyrazole-4-carbaldehyde with various ketones or other active methylene compounds is a well-documented method for synthesizing substituted pyrazolo[3,4-b]pyridines. umich.edusemanticscholar.org By analogy, this compound, after conversion of the bromo group to an amino group to yield 5-amino-1H-pyrazole-3-carbaldehyde, could react with active methylene compounds to furnish the corresponding pyrazolo[3,4-b]pyridine derivatives. The general reaction involves an initial aldol-type condensation or Knoevenagel condensation, followed by cyclization and dehydration.

Table 1: Representative Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole-4-carbaldehydes (Analogous Reaction)

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Base/Catalyst | Fused Product | Reference |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Ketones (e.g., Acetone) | Alcoholic KOH | 1,3,5,6-Tetrasubstituted pyrazolo[3,4-b]pyridines | umich.edu |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Malononitrile | Alcoholic KOH | 6-Amino-5-cyanopyrazolo[3,4-b]pyridines | umich.edu |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyanoacetamide | Alcoholic KOH | 6-Amino-5-carboxamidopyrazolo[3,4-b]pyridines | umich.edu |

Synthesis of Pyrazolo[3,4-d]pyridazines

Another important class of fused heterocycles derivable from pyrazole-3-carbaldehydes are the pyrazolo[3,4-d]pyridazines. These are typically synthesized by the reaction of a pyrazole bearing two adjacent carbonyl functionalities (or their precursors) with hydrazine (B178648). In the case of this compound, if the C4 position is functionalized to introduce a carbonyl or carboxyl group, subsequent reaction with hydrazine hydrate would lead to the formation of the pyridazine ring.

A more direct route, documented for ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, involves the cyclocondensation with hydrazine or methylhydrazine to yield 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. umich.edu This suggests that a suitably substituted this compound derivative could undergo a similar transformation. The aldehyde at C3 and a carboxylate at C4 would react with the two nitrogen atoms of hydrazine to form the fused six-membered ring.

Table 2: Synthesis of Pyrazolo[3,4-d]pyridazin-7-ones from Pyrazole-3,4-dicarboxylate Precursors (Analogous Reaction)

| Pyrazole Precursor | Reagent | Conditions | Fused Product | Reference |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine | - | 2,6-Dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | umich.edu |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Methylhydrazine | - | 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | umich.edu |

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3- or 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govchim.it While this compound does not possess the required amino group for this direct cyclization, it can be envisioned as a precursor to a suitable intermediate. For instance, conversion of the aldehyde to a group that can be transformed into a reactive methylene, and the bromo group to an amino group, would open up pathways to this fused system.

Alternatively, some synthetic strategies for pyrazolo[1,5-a]pyrimidines proceed through multi-component reactions where an aldehyde is one of the reactants. nih.gov A three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound can yield the pyrazolo[1,5-a]pyrimidine core. nih.gov In such a scenario, this compound could potentially participate as the aldehyde component.

Table 3: General Synthesis of Pyrazolo[1,5-a]pyrimidines (Illustrative Analogous Reactions)

| Pyrazole Precursor | Reagents | Reaction Type | Fused Product | Reference |

| 3-Amino-1H-pyrazoles | Aldehydes, Activated Methylene Compounds | Three-component reaction | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Aminopyrazoles | β-Dicarbonyl Compounds | Cyclocondensation | Pyrazolo[1,5-a]pyrimidines | chim.it |

The bromine atom at the 5-position of the resulting fused heterocyclic systems provides a valuable handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the generation of diverse molecular libraries.

Spectroscopic Characterization in Advanced Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 5-Bromo-1H-pyrazole-3-carbaldehyde is expected to display several characteristic absorption bands.

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H bond stretching in the pyrazole (B372694) ring.

C-H Stretching: A sharp peak around 3100 cm⁻¹ for the aromatic C-H stretch of the pyrazole ring and another sharp peak around 2850-2950 cm⁻¹ for the C-H stretch of the aldehyde group are expected.

C=O Stretching: A very strong and sharp absorption band around 1680-1710 cm⁻¹ is the most prominent feature, confirming the presence of the aldehyde carbonyl group. rsc.org

C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region correspond to the C=N and C=C bond stretching vibrations within the pyrazole ring.

C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 500-650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Pyrazole Amine | N-H stretch | 3200 - 3400 | Broad, Medium |

| Aldehyde | C-H stretch | 2850 - 2950 | Sharp, Medium |

| Aldehyde Carbonyl | C=O stretch | 1680 - 1710 | Sharp, Strong |

| Pyrazole Ring | C=N / C=C stretch | 1400 - 1600 | Medium-Strong |

| Bromoalkene | C-Br stretch | 500 - 650 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural features. For this compound (C₄H₃BrN₂O), the molecular weight is approximately 174.98 g/mol . nih.gov

The key feature in the mass spectrum will be the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively.

Common fragmentation pathways would likely involve the initial loss of the aldehyde group (a loss of 29 Da, for -CHO) or the bromine atom (a loss of 79 or 81 Da). Further fragmentation of the pyrazole ring would produce smaller charged species.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |

| [C₄H₃BrN₂O]⁺ | 173.9 / 175.9 | Molecular Ion ([M]⁺) |

| [C₃H₃BrN₂]⁺ | 145.0 / 147.0 | Loss of CHO group ([M-CHO]⁺) |

| [C₄H₃N₂O]⁺ | 95.0 | Loss of Br atom ([M-Br]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule.

The parent pyrazole molecule exhibits a π → π* transition in the low UV region, around 210 nm. researchgate.net In this compound, the pyrazole ring is conjugated with the aldehyde group. This extended conjugation is expected to cause a bathochromic (red) shift, moving the primary absorption maximum (λmax) to a longer wavelength, likely in the 240-280 nm range. Additionally, the carbonyl group's lone pair of electrons can undergo a weaker, lower-energy n → π* transition, which may appear as a shoulder or a separate band at a longer wavelength, potentially above 300 nm.

X-ray Crystallography for Solid-State Structural Determination

Despite the utility of this technique in structural elucidation, a detailed search of available scientific literature and crystallographic databases reveals that a single-crystal X-ray structure for this compound has not been reported. Consequently, specific crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available for this particular compound.

While the solid-state structure of this compound remains uncharacterized by X-ray diffraction, analysis of closely related pyrazole derivatives allows for informed hypotheses regarding its likely structural features. For instance, studies on similar halogenated pyrazole-carbaldehydes suggest the potential for intermolecular hydrogen bonding involving the pyrazole N-H group and the aldehyde oxygen atom, leading to the formation of supramolecular assemblies in the solid state. The planarity of the pyrazole ring and the orientation of the bromo and carbaldehyde substituents are also key structural aspects that await experimental determination.

The absence of a published crystal structure for this compound highlights an opportunity for further research to fill this gap in the scientific record. Such a study would provide invaluable, unambiguous data on its molecular geometry and packing in the solid state, contributing to a more complete understanding of its chemical and physical properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For pyrazole (B372694) derivatives, DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state and elucidating various electronic and reactivity parameters. researchgate.netasrjetsjournal.org

Theoretical studies on similar pyrazole-carbaldehyde structures using DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), provide detailed information on the molecule's electronic landscape. researchgate.netkfupm.edu.sanih.gov Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

Furthermore, DFT allows for the calculation of various reactivity descriptors. asrjetsjournal.org Mapping the Molecular Electrostatic Potential (MEP) helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. asrjetsjournal.orgnih.gov For 5-Bromo-1H-pyrazole-3-carbaldehyde, the electronegative oxygen of the carbaldehyde group and the nitrogen atoms of the pyrazole ring are expected to be key sites for electrophilic attack and hydrogen bonding. acs.org

Table 1: Representative Quantum Chemical Parameters for Pyrazole Derivatives Calculated via DFT The following data is based on calculations for related pyrazole compounds as representative examples.

| Parameter | Description | Typical Value (eV) | Reference Compound |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.51 | Pyrazole derivative 4a |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.41 | Pyrazole derivative 4a |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.10 | Pyrazole derivative 4a |

| Electronegativity (χ) | Tendency to attract electrons | 3.46 | Pyrazole derivative 4a |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.05 | Pyrazole derivative 4a |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.91 | Pyrazole derivative 4a |

Source: Adapted from computational studies on pyrazole compounds. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are essential computational tools for exploring the dynamic behavior and conformational flexibility of pyrazole derivatives over time. eurasianjournals.com MD simulations provide a movie-like depiction of atomic motion, offering insights that are inaccessible through static modeling. eurasianjournals.comuomustansiriyah.edu.iq These simulations are particularly valuable for understanding how a molecule like this compound might behave in a biological environment, such as in the active site of an enzyme. kfupm.edu.satandfonline.com

In a typical MD study, the molecule is placed in a simulated environment (e.g., a box of water molecules) and its trajectory is calculated by solving Newton's equations of motion. researchgate.net The stability of the system, such as a protein-ligand complex, is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the simulation time. A stable RMSD profile suggests that the complex has reached equilibrium. The Root Mean Square Fluctuation (RMSF) is another useful metric that highlights the flexibility of different parts of the molecule or protein. researchgate.net For instance, MD simulations have been used to explore the binding mode of pyrazole-containing imide derivatives with targets like Heat Shock Protein 90α (Hsp90α). researchgate.net

Table 2: Example Findings from a Molecular Dynamics Simulation of a Pyrazole Derivative-Protein Complex

| Parameter | Description | Observation | Implication |

|---|---|---|---|

| Simulation Time | Total duration of the simulation | 10 ns | Sufficient time to assess short-term stability. |

| RMSD of Protein | Root Mean Square Deviation of the protein backbone | Reached a stable plateau | The protein structure is stable with the ligand bound. |

| RMSD of Ligand | Root Mean Square Deviation of the ligand | Remained low and stable relative to the protein | The ligand maintains a consistent binding pose. |

| Key Interactions | Persistent hydrogen bonds or hydrophobic contacts | Hydrogen bonds with key residues maintained >80% of the time | These interactions are crucial for stable binding. |

Source: Synthesized from methodologies described in studies of pyrazole-protein complexes. tandfonline.comresearchgate.net

Conformational Analysis and Intermolecular Interactions

Intermolecular interactions dictate how molecules pack in a crystal and how they interact with biological targets. Pyrazoles are capable of forming a variety of such interactions. imedpub.com The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom is a hydrogen bond acceptor, often leading to the formation of dimers or chains via N-H···N hydrogen bonds in the solid state. nih.gov The aldehyde group introduces a strong hydrogen bond acceptor site (C=O), and the bromine atom can participate in halogen bonding. acs.org

Weak interactions like C-H···O and C-H···π also play a significant role in stabilizing the crystal structure. acs.orgimedpub.com The analysis of crystal structures of related compounds, often aided by Hirshfeld surface analysis, reveals the prevalence of these interactions. For example, in pyrazole-aldehyde structures, C-H···O bonds involving the aldehyde moiety are common. acs.org The π-system of the pyrazole ring can engage in π-π stacking interactions with other aromatic rings. imedpub.com

Table 3: Common Intermolecular Interactions in Substituted Pyrazoles

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Significance |

|---|---|---|---|---|

| Hydrogen Bond | N-H | N (pyrazole) | N···N distance ~2.8-3.0 Å | Key for self-assembly into dimers, chains. nih.gov |

| Hydrogen Bond | N-H / C-H | O (carbonyl) | H···O distance ~2.0-2.5 Å | Important for binding to biological targets. acs.org |

| Halogen Bond | C-Br | O/N/S | Br···O/N distance < sum of van der Waals radii | Directional interaction influencing crystal packing. |

| π-π Stacking | Pyrazole Ring | Aromatic Ring | Centroid-centroid distance ~3.5-4.0 Å | Contributes to the stability of stacked structures. imedpub.com |

Source: Based on structural studies of pyrazole derivatives. acs.orgimedpub.comnih.gov

Prediction of Binding Modes and Affinities with Biological Targets through Computational Approaches

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. nih.gov This method is central to rational drug design and is frequently applied to pyrazole derivatives to identify potential biological targets and elucidate their mechanism of action at a molecular level. tandfonline.comnih.gov

The process involves placing the ligand into the binding site of a protein in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. Lower binding energy scores typically indicate more favorable binding. nih.gov For a compound like this compound, docking studies could predict its interactions with the amino acid residues in an enzyme's active site. Key interactions often include hydrogen bonds between the pyrazole's N-H or aldehyde's C=O groups and polar residues, as well as hydrophobic interactions. nih.govacs.org

For example, pyrazole derivatives have been successfully docked into the active sites of enzymes such as carbonic anhydrases, various kinases, and bacterial enzymes, revealing crucial interactions that explain their inhibitory activity. nih.govnih.govnih.gov These computational predictions provide a structural hypothesis that can be tested experimentally.

Table 4: Representative Molecular Docking Results for a Pyrazole-Based Inhibitor The following data is based on a docking study of a pyrazole derivative with a target enzyme.

| Parameter | Value/Description |

|---|---|

| Target Protein | Rearranged during Transfection (RET) Kinase |

| Ligand | Pyrazole derivative (Compound 25) |

| Predicted Binding Energy | -7.14 kcal/mol |

| Key Hydrogen Bond Interactions | Ala807 (hinge region) |

| Key Hydrophobic Interactions | Leu730, Val738, Ala756, Val804, Leu881 |

| Predicted Inhibition Constant (Ki) | Low micromolar range (inferred from binding energy) |

Source: Adapted from molecular docking studies on pyrazole derivatives as RET kinase inhibitors. nih.gov

Development of Force Fields and Multi-scale Modeling Approaches for Pyrazole Derivatives

The accuracy of classical simulations like Molecular Dynamics depends heavily on the quality of the underlying force field—a set of parameters and equations that describe the potential energy of the system. nih.govresearchgate.net Developing accurate force fields for novel or uncommon chemical scaffolds like substituted pyrazoles is a significant challenge. Standard force fields such as OPLS-AA, AMBER, and CGenFF have parameters for common functional groups but may lack specific, highly accurate parameters for complex heterocyclic systems. nih.govacs.orgacs.org

Force field development for heterocycles often involves a meticulous parametrization process. acs.org This includes fitting partial atomic charges to quantum mechanical electrostatic potentials and optimizing bonded parameters (bond lengths, angles, dihedrals) to match experimental data or high-level quantum calculations. acs.orgacs.org The lack of extensive experimental data for many small molecules means that this process is a critical and ongoing area of research, with some modern approaches leveraging machine learning to accelerate parameter generation. researchgate.net

Multi-scale modeling is an advanced approach that bridges different levels of theory and simulation to model complex biological processes that span a wide range of time and length scales. nih.gov For drug design, this could involve using quantum mechanics (QM) to study a chemical reaction in an enzyme's active site, embedding this in a classical MD simulation (QM/MM), and linking the results to cellular-level models. nih.govcomsol.com Such approaches are vital for creating a comprehensive understanding of a drug's journey from molecular interaction to physiological effect, representing the future of computational pharmaceutical sciences. nih.gov

Advanced Applications of 5 Bromo 1h Pyrazole 3 Carbaldehyde in Organic Synthesis and Materials Science

Role as Key Building Blocks in Complex Organic Molecule Synthesis

5-Bromo-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the field of organic synthesis. Its unique structure, featuring a reactive aldehyde group and a bromine atom on the pyrazole (B372694) ring, allows for a wide range of chemical transformations. This makes it an invaluable building block for constructing more complex organic molecules, particularly those with potential biological activity.

The aldehyde functional group is highly reactive and can participate in various condensation reactions with nucleophiles like amines and hydrazines to form imines and hydrazones, respectively. Furthermore, the bromine atom can be readily substituted through various cross-coupling reactions, enabling the introduction of diverse functional groups onto the pyrazole core. These reactions significantly expand the synthetic possibilities, allowing chemists to create a vast library of pyrazole derivatives.

The strategic importance of pyrazole-3-carbaldehydes, including the bromo-substituted variant, is evident in their application in multicomponent reactions. These reactions, where multiple reactants combine in a single step to form a complex product, are highly efficient and atom-economical. Pyrazole aldehydes are key components in the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrano[2,3-c]pyrazoles, many of which exhibit interesting pharmacological properties.

| Reaction Type | Reactants | Product Class | Significance |

|---|---|---|---|

| Condensation | Pyrazole aldehyde, Amines/Hydrazines | Imines, Hydrazones | Formation of key intermediates for further functionalization. |

| Multicomponent Reactions | Pyrazole aldehyde, Active methylene (B1212753) compounds, etc. | Pyrazolo[3,4-b]pyridines, Pyrano[2,3-c]pyrazoles | Efficient synthesis of complex, biologically active heterocycles. |

| Vilsmeier-Haack Reaction | Hydrazones, POCl₃/DMF | Pyrazole-3(4)-carbaldehydes | A common and important route for the synthesis of the core scaffold. |

| Oxidation | (Pyrazol-4-yl)methanol derivatives | Pyrazole-4-carbaldehydes | Synthesis of isomeric pyrazole aldehydes. |

Precursors for Functional Materials Development

The versatility of this compound extends beyond traditional organic synthesis into the realm of materials science, where it serves as a valuable precursor for the development of a variety of functional materials.

Applications in Polymer Chemistry and Coatings

While direct applications of this compound in polymer chemistry and coatings are not extensively documented in the provided search results, its derivatives hold potential in this area. The aldehyde and bromo functionalities allow for its incorporation into polymer backbones or as pendant groups through various polymerization and post-polymerization modification techniques. The pyrazole moiety itself can impart desirable properties to polymers, such as thermal stability, coordination ability for developing polymer-based catalysts, and specific optical characteristics. The development of novel monomers from this pyrazole derivative could lead to new classes of polymers with tailored properties for advanced coatings and functional materials.

Design of Optical Materials (e.g., nonlinear optics, organic light-emitting diodes, chemosensors)

The pyrazole scaffold is a key component in the design of advanced optical materials. Pyrazole derivatives have demonstrated remarkable photophysical properties, making them attractive for applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and chemosensors. The synthetic accessibility and versatility of compounds like this compound allow for the fine-tuning of their electronic and photophysical properties.

In the context of chemosensors, the pyrazole ring system, often incorporated into larger conjugated structures, can act as a signaling unit. The aldehyde group of this compound is a convenient handle to build complex sensor molecules. For instance, condensation with various amino-functionalized fluorophores or chromophores can lead to Schiff base derivatives that exhibit changes in their absorption or fluorescence properties upon binding with specific analytes, such as metal ions or anions. The bromine atom can be further functionalized to modulate the sensor's selectivity and sensitivity.

| Application Area | Key Structural Feature | Observed Properties/Function | Relevant Compound Type |

|---|---|---|---|

| Chemosensors | Pyrazole ring as a signaling unit, often in a conjugated system. | Colorimetric or fluorescent response to specific analytes (metal ions, anions). | Schiff base derivatives, fused pyrazole systems. |

| Fluorescent Probes | Extended π-conjugation incorporating the pyrazole moiety. | Aggregation-induced emission enhancement. | Pyrazole-containing boron (III) complexes. |

| Nonlinear Optics (NLO) | Donor-acceptor substituted pyrazole systems. | Potential for high second-order NLO responses. | Push-pull pyrazole derivatives. |

Ligands in Transition Metal-Catalyzed Reactions

The aldehyde group can be transformed into various coordinating moieties, such as imines, amines, or alcohols, which can then participate in chelation to a metal center. The bromine atom offers a site for further modification, for example, through cross-coupling reactions, to introduce bulky groups that can influence the steric environment around the metal, thereby affecting the catalyst's activity and selectivity. Protic pyrazole ligands, which contain an N-H bond, are of particular interest as they can participate in metal-ligand cooperative catalysis, where the proton on the ligand plays an active role in the catalytic cycle. Manganese complexes with pyrazole-based ligands, for instance, have shown improved efficiency in transfer hydrogenation reactions.

Scaffolds for Supramolecular Chemistry

The ability of the pyrazole ring to participate in hydrogen bonding (via the N-H group) and coordinate to metal ions makes it a valuable scaffold for supramolecular chemistry. Supramolecular chemistry involves the study of non-covalent interactions to construct large, well-defined assemblies. This compound can be used to synthesize molecules that can self-assemble into complex architectures.

The aldehyde group can be used to link the pyrazole unit to other molecular components, while the N-H and bromine functionalities provide sites for directional interactions, such as hydrogen bonding and halogen bonding. These interactions can guide the self-assembly process to form discrete supramolecular structures or extended networks like metal-organic frameworks (MOFs). Pyrazole-containing molecules have been utilized in the construction of MOFs and other supramolecular assemblies. The tunability of the pyrazole core through substitution allows for the rational design of building blocks for supramolecular structures with desired topologies and properties.

Q & A

Q. What are the common synthetic routes for 5-Bromo-1H-pyrazole-3-carbaldehyde, and how are intermediates characterized?

Answer: The synthesis typically involves bromination of pyrazole precursors followed by formylation. For example, analogous compounds like 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde are synthesized via sequential halogenation and formylation under alkaline conditions . Key intermediates (e.g., 3-bromo-5-chloropyrazole) are characterized using NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry to confirm regioselectivity and purity . For crystalline intermediates, single-crystal X-ray diffraction (e.g., SHELX ) is employed to resolve structural ambiguities, with displacement ellipsoids analyzed at 30% probability levels .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Answer:

- NMR : ¹H NMR identifies aldehyde protons (~9-10 ppm) and bromine-induced deshielding in adjacent protons. ¹³C NMR confirms carbonyl (C=O) and brominated carbons .

- X-ray crystallography : SHELX programs refine crystal structures, with data-to-parameter ratios >15 ensuring reliability. For example, a related compound (5-bromo-1H-indole-3-carbaldehyde) was resolved with R factor = 0.025 and wR = 0.066 .

- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the bromination of pyrazole precursors?

Answer: Optimization involves:

- Temperature control : Lower temperatures (0–5°C) reduce electrophilic bromine over-addition.

- Catalyst selection : Lewis acids (e.g., FeCl₃) improve regioselectivity in halogenation .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of brominating agents (NBS or Br₂) .

- In situ monitoring : HPLC or GC-MS tracks reaction progress to identify side products (e.g., di-brominated species) .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?

Answer: Common issues include:

- Disorder in the bromine position : Refinement using SHELXL with anisotropic displacement parameters resolves positional ambiguity .

- Twinning : Data collected at low temperatures (100 K) reduces thermal motion artifacts. For example, a related indole-carbaldehyde structure was resolved at 100 K with mean σ(C–C) = 0.003 Å .

- Weak diffraction : High-intensity synchrotron radiation improves data quality for low-symmetry crystals .

Q. How do substituent modifications (e.g., bromine vs. chlorine) impact the reactivity of pyrazole-carbaldehyde derivatives in cross-coupling reactions?

Answer:

- Electrophilicity : Bromine’s higher leaving-group ability facilitates Suzuki-Miyaura couplings compared to chlorine.

- Steric effects : Bulky substituents (e.g., 4-chlorobenzyl in 4-bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) reduce reaction rates, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) .

- Electronic effects : Electron-withdrawing groups (e.g., –CHO) enhance oxidative addition in C–C bond formation .

Q. What strategies are recommended for stabilizing this compound against degradation during storage?

Answer:

- Light sensitivity : Store in amber glass under inert atmosphere (N₂/Ar) to prevent aldehyde oxidation .

- Temperature : –20°C minimizes thermal decomposition.

- Lyophilization : Freeze-drying in the presence of stabilizers (e.g., trehalose) preserves reactivity for biological assays .

Methodological Guidance for Data Analysis

Q. How should researchers address contradictory solubility data reported for this compound in different solvents?

Answer:

- Reproducibility checks : Validate solubility in DMSO, MeOH, and CHCl₃ using gravimetric analysis.

- HPLC purity assessment : Confirm compound integrity (e.g., >97% purity ) to rule out impurity-induced discrepancies.

- Temperature-dependent studies : Measure solubility at 25°C vs. 40°C to identify thermodynamic vs. kinetic solubility .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : B3LYP/6-311+G(d,p) models predict activation energies for SNAr reactions, with Fukui indices identifying electrophilic centers .

- Molecular docking : For biological studies, AutoDock Vina simulates binding to target enzymes (e.g., kinases), leveraging PubChem conformational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.